

CAS number for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate</i>
Cat. No.:	B1322124

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An In-depth Technical Guide to **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**

CAS Number: 954230-39-8[1][2]

This technical guide provides a comprehensive overview of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a white, solid powder at room temperature.[1] Its chemical structure features a central isoxazole ring substituted with a 4-fluorophenyl group, a methyl group, and an ethyl carboxylate group. This combination of functional groups, particularly the fluorophenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules.[1]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	954230-39-8	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ FNO ₃	[1] [2] [3]
Molecular Weight	249.24 g/mol	[1] [2]
Appearance	White powder	[1]
Melting Point	56-61 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Synonyms	3-(4-Fluorophenyl)-5-methyl- isoxazole-4-carboxylic acid ethyl ester, ethyl 3-(4- fluorophenyl)-5-methyl-1,2- oxazole-4-carboxylate	[1] [2]

Synthesis and Reaction Mechanisms

The synthesis of 3,4,5-trisubstituted isoxazoles like the title compound can be achieved through various synthetic routes. A common and effective method involves the reaction of β -enamino esters with nitro compounds, which proceeds via a 1,3-dipolar cycloaddition. While a specific protocol for **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** is not readily available in the public domain, a general and analogous procedure is presented below, based on established methods for similar isoxazole esters.[\[4\]](#)

Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylates

This protocol is adapted from a general method for preparing similar isoxazole esters and serves as a representative procedure.[\[4\]](#)

Part A: Formation of the Enamine Intermediate

- To a solution of ethyl acetoacetate (1.0 mole) in a suitable solvent such as benzene or toluene (400 ml), add an equimolar amount of a secondary amine (e.g., pyrrolidine, 1.0

mole).

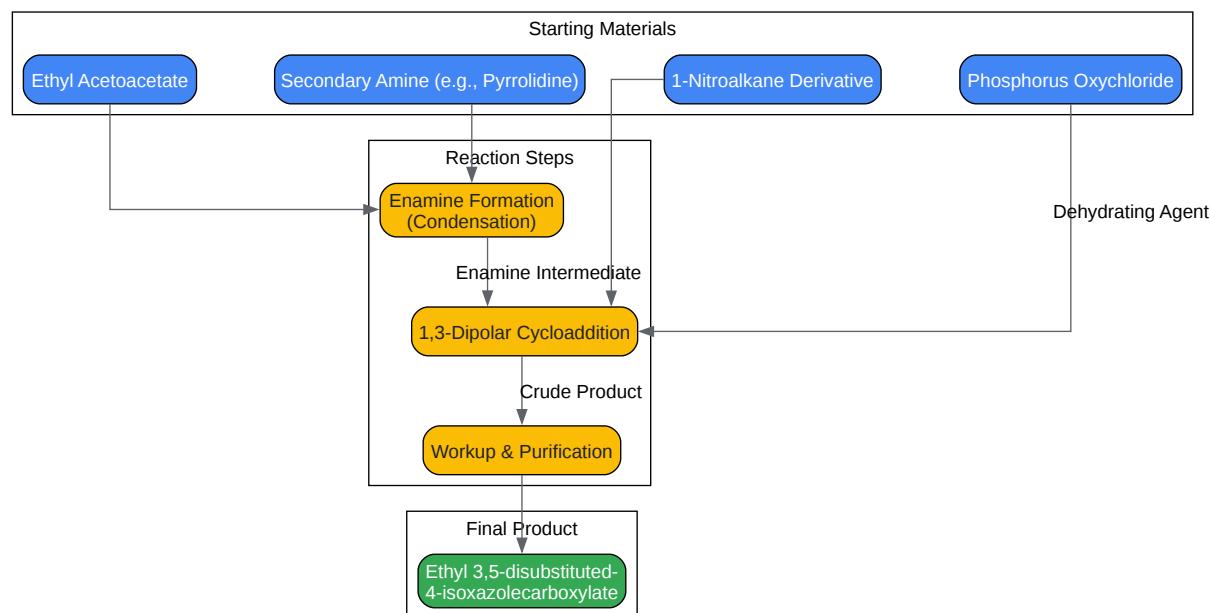
- Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
- Heat the mixture to a vigorous reflux under a nitrogen atmosphere for approximately 45-60 minutes, or until the theoretical amount of water has been collected.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl β -aminocrotonate intermediate, which can often be used in the next step without further purification.

Part B: Cycloaddition and Isoxazole Formation

- Dissolve the crude enamine from Part A (1.0 mole), a primary nitroalkane (e.g., 1-nitropropane, 1.2-1.3 moles), and a tertiary amine base (e.g., triethylamine) in a solvent like chloroform (1 L).
- Cool the reaction flask in an ice bath and maintain a nitrogen atmosphere.
- While stirring, slowly add a solution of phosphorus oxychloride (1.1 moles) in chloroform from a dropping funnel over a period of 2-3 hours.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.
- Quench the reaction by pouring the mixture into cold water (1 L).
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove amine bases), 5% aqueous sodium hydroxide, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
- Purify the resulting crude product by vacuum distillation or recrystallization to obtain the final ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

To synthesize the title compound, 4-fluorobenzaldehyde oxime would likely be used to generate the corresponding nitrile oxide *in situ*, which then undergoes cycloaddition with an appropriate β -ketoester derivative.

Logical Workflow for Synthesis



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General synthetic workflow for isoxazole esters.

Applications and Biological Relevance

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a versatile building block with applications spanning pharmaceuticals, agrochemicals, and materials science.[1]

- **Pharmaceutical Development:** This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The isoxazole scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives are investigated for a range of therapeutic areas, including anti-inflammatory, analgesic, and neurological disorders.[1][5] Its role in modulating specific biological pathways is an active area of research.[1]
- **Agrochemicals:** It is utilized in the formulation of modern agrochemicals, contributing to the development of effective crop protection agents.[1][5]
- **Biochemical Research:** In laboratory settings, this compound and its derivatives are used in studies related to enzyme inhibition, which is crucial for understanding metabolic processes and designing targeted therapies.[5]
- **Analytical Chemistry:** Due to its stable and well-defined structure, it can be used as a standard reference material in analytical techniques like chromatography.[1]

While specific quantitative biological data for the title compound is not widely published, related isoxazole-amide derivatives have shown fungicidal and herbicidal activities.[6] For instance, certain ethyl 2-(5-methyl-3-arylisoazole-4-carboxamido) derivatives exhibit 32–58% inhibition against various fungi at a concentration of 100 mg/L.[6]

Safety and Handling

Proper safety precautions must be observed when handling this chemical. It is classified as an irritant and poses a risk of serious eye damage.[2]

Table 2: GHS Safety Information

Category	Information	Reference
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statements	H318: Causes serious eye damage.	
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
Storage	Store at 0-8 °C in a dry, sealed container.	[1]

Conclusion

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a valuable heterocyclic compound with a well-defined set of chemical properties. Its primary utility lies in its role as a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical science. The presence of the fluorophenyl group and the isoxazole core makes it an attractive scaffold for the development of novel bioactive molecules. Further research into its biological activities and the synthesis of its derivatives holds the potential for discovering new therapeutic agents and advanced materials.

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